molecular formula C23H18N2O5S B2636150 Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 391866-91-4

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2636150
CAS No.: 391866-91-4
M. Wt: 434.47
InChI Key: GZSRFIOYPXYIHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phthalimide moiety, and an ethyl ester group

Mechanism of Action

Target of Action

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex compound that has been studied for its potential biological applications It’s known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities . These activities suggest that the compound interacts with its targets, leading to changes that result in its biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 23322 , which may influence its bioavailability.

Result of Action

The diverse biological activities of indole derivatives suggest that this compound may have a range of molecular and cellular effects.

Action Environment

It’s known that the compound should be stored in a dry room at normal temperature , suggesting that certain environmental conditions may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced phthalimide and thiophene derivatives.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to its combination of a thiophene ring and a phthalimide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-2-30-23(29)20-17(12-18(31-20)14-8-4-3-5-9-14)24-19(26)13-25-21(27)15-10-6-7-11-16(15)22(25)28/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSRFIOYPXYIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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